An In-depth Technical Guide to 1-(t-Boc-Aminooxy)-3-aminooxy-propane: A Bifunctional Linker for Advanced Drug Development
An In-depth Technical Guide to 1-(t-Boc-Aminooxy)-3-aminooxy-propane: A Bifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 1-(t-Boc-Aminooxy)-3-aminooxy-propane. This heterobifunctional linker is a valuable tool in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides adaptable experimental procedures for its use, and illustrates its role in the broader context of targeted protein degradation.
Core Chemical Properties
1-(t-Boc-Aminooxy)-3-aminooxy-propane, with the IUPAC name tert-butyl N-[3-(aminooxy)propoxy]carbamate, is a versatile chemical linker. Its structure features a propane (B168953) backbone with an aminooxy group at one terminus and a tert-butyloxycarbonyl (Boc) protected aminooxy group at the other. This differential protection allows for sequential and controlled conjugation reactions. The presence of the aminooxy functionalities imparts good water solubility, a desirable characteristic for biological applications.[1]
The t-Boc protecting group provides stability to one of the highly reactive aminooxy moieties, preventing undesired side reactions during synthesis and allowing for its selective removal under acidic conditions to reveal the reactive aminooxy group for subsequent conjugation.[1] This free aminooxy group can then readily react with aldehydes or ketones to form stable oxime bonds, a highly efficient and chemoselective ligation method widely used in bioconjugation.[1]
Table 1: Physicochemical Properties of 1-(t-Boc-Aminooxy)-3-aminooxy-propane
| Property | Value | Source(s) |
| CAS Number | 1352546-80-5 | [2][3] |
| Molecular Formula | C₈H₁₈N₂O₄ | [2][3] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Purity | Typically ≥98% | [2][3] |
| Appearance | Not specified in provided results | - |
| Melting Point | Not Applicable | [1] |
| Boiling Point | Not specified in provided results | - |
| Solubility | Good water solubility is suggested due to the presence of aminooxy groups. Specific quantitative data is not readily available. | [1] |
| Storage | Recommended storage at -20°C. It is noted that aminooxy compounds are reactive and sensitive, and immediate use (within 1 week) is highly recommended. | [2] |
Role in PROTAC Technology and Signaling Pathways
1-(t-Boc-Aminooxy)-3-aminooxy-propane is primarily utilized as a linker in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest.
A PROTAC molecule consists of three components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a linker that connects the two. By bringing the target protein and an E3 ubiquitin ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
The 1-(t-Boc-Aminooxy)-3-aminooxy-propane serves as a flexible and hydrophilic linker. Its bifunctional nature allows for the sequential attachment of the warhead and the E3 ligase ligand. The oxime ligation, formed by the reaction of the deprotected aminooxy group with an aldehyde or ketone on one of the binding moieties, provides a stable covalent bond.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
While a specific, published synthesis protocol for 1-(t-Boc-Aminooxy)-3-aminooxy-propane was not identified in the search results, a plausible synthetic route can be proposed based on standard organic chemistry principles. The following are detailed, adaptable protocols for the key reactions involving this linker in the synthesis of a PROTAC.
Proposed Synthesis of 1-(t-Boc-Aminooxy)-3-aminooxy-propane
A likely synthetic route would involve the differential functionalization of 1,3-propanediol.
Caption: A plausible synthetic workflow for the target molecule.
Boc Deprotection of 1-(t-Boc-Aminooxy)-3-aminooxy-propane
This protocol describes the removal of the t-Boc protecting group to yield the free aminooxy functionality.
Materials:
-
1-(t-Boc-Aminooxy)-3-aminooxy-propane
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Dissolve the 1-(t-Boc-Aminooxy)-3-aminooxy-propane in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until gas evolution ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker. The product is often used in the next step without extensive purification.
Oxime Ligation for PROTAC Synthesis
This protocol outlines the conjugation of the deprotected linker to a molecule containing an aldehyde or ketone functionality (e.g., a warhead or E3 ligase ligand).
Materials:
-
Deprotected 1-aminooxy-3-aminooxy-propane linker
-
Aldehyde or ketone-functionalized binding moiety (warhead or E3 ligase ligand)
-
Anhydrous methanol (B129727) or ethanol
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Acetic acid (catalytic amount)
-
Standard laboratory glassware for reactions and purification.
Procedure:
-
Dissolve the deprotected linker and the aldehyde/ketone-containing moiety in anhydrous methanol or ethanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the final conjugate using an appropriate chromatographic method, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for PROTAC synthesis using the linker.
Conclusion
1-(t-Boc-Aminooxy)-3-aminooxy-propane is a valuable and versatile bifunctional linker for researchers in drug discovery and chemical biology. Its well-defined reactive ends, combined with a hydrophilic spacer, make it an ideal component for the modular synthesis of complex molecules like PROTACs. The experimental protocols provided herein, along with the overview of its role in targeted protein degradation, offer a solid foundation for the successful application of this reagent in the development of novel therapeutics. While some specific physical data remains to be fully characterized, the adaptable nature of the provided methodologies allows for its effective use in a variety of research settings.
References
- 1. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
